molecular formula C16H14Cl2N2O3S B5216332 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide

Cat. No. B5216332
M. Wt: 385.3 g/mol
InChI Key: ZCJMJLZCJLTYLV-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 and has since been investigated for its ability to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding and stabilization of many oncogenic proteins.

Mechanism of Action

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide works by binding to the ATP-binding site of Hsp90 and inhibiting its activity. This leads to the destabilization and degradation of many oncogenic proteins that are dependent on Hsp90 for their stability and function.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of this protein. However, one limitation is that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide can be toxic to cells at high concentrations, which can complicate experiments.

Future Directions

There are many potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide and other Hsp90 inhibitors may have potential applications in combination therapy with other cancer treatments. Further research is also needed to fully understand the mechanisms of action and potential side effects of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide and other Hsp90 inhibitors.

Synthesis Methods

The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptoethanol to form the thioether intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide.

Scientific Research Applications

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Hsp90, which plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide can induce the degradation of these proteins and potentially inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c17-14-6-1-11(9-15(14)18)10-24-8-7-19-16(21)12-2-4-13(5-3-12)20(22)23/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJMJLZCJLTYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-4-nitrobenzamide

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